2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one
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Overview
Description
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles, and the quinazolinone ring might be involved in acid-base reactions .Scientific Research Applications
Antimicrobial and Anticonvulsant Activities
- Antimicrobial and Anticonvulsant Properties : A study explored the synthesis of thioxoquinazolinone derivatives, evaluating their antimicrobial and anticonvulsant activities. Compounds demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some derivatives showed potent anticonvulsant activity, suggesting their potential in treating convulsive disorders (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Thermophysical Characterization
- Thermophysical Properties : Research on 1,3,4-oxadiazole derivatives, including thermophysical characterization in solvents like chloroform and N,N-dimethylformamide, provided insights into their physical behavior. This study aids in understanding the compound's solubility and interactions, crucial for pharmaceutical formulation development (Godhani, Dobariya, Sanghani, & Mehta, 2013).
Anticancer Potential
- VEGFR-2 and EGFR Tyrosine Kinases Inhibition : A new derivative was prepared and evaluated for cytotoxic activity against various cancer cell lines. It displayed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anti-cancer agent (Riadi et al., 2021).
Antibacterial Activity
- Synthesis and Antibacterial Activity : Studies on the synthesis of derivatives and their antibacterial activity highlight the potential of these compounds to combat microbial infections. Such research underscores the role of structural modifications in enhancing antibacterial efficacy (Osarumwense, 2022).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-3-25-20(26)16-7-5-6-8-17(16)22-21(25)29-13-18-23-19(24-28-18)14-9-11-15(12-10-14)27-4-2/h5-12H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRQCGSDQKBZEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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